molecular formula C6H10N4O2 B1380201 4-(2-Azidoethyl)morpholin-3-one CAS No. 1508938-10-0

4-(2-Azidoethyl)morpholin-3-one

Cat. No.: B1380201
CAS No.: 1508938-10-0
M. Wt: 170.17 g/mol
InChI Key: RQQBDOWOCHISFI-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)morpholin-3-one (CAS 1508938-10-0) is a specialized organic compound that serves as a valuable building block in chemical synthesis and materials science. Its molecular structure incorporates both an azide (-N 3 ) group and a morpholin-3-one ring system, making it a versatile reagent for researchers. The primary research value of this compound lies in its application in Click Chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The azide group readily reacts with alkynes to form a stable 1,2,3-triazole linkage. This reaction is extensively used in bioconjugation, polymer chemistry, and the development of novel biomaterials . For instance, azide-containing molecules like this one are crucial for creating "clickable" polysaccharides used in advanced drug delivery systems and tissue engineering scaffolds . Furthermore, compounds featuring morpholine and related heterocycles are frequently explored in medicinal chemistry for their bioactive properties. While the specific biological mechanism of action for this compound is not detailed in public literature, morpholine derivatives are common structural motifs in the development of various pharmacologically active agents . Researchers can leverage this reagent to introduce a morpholinone moiety into larger molecules, potentially modulating their solubility, bioavailability, or target interaction. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-azidoethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-9-8-1-2-10-3-4-12-5-6(10)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQBDOWOCHISFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)morpholin-3-one typically involves the reaction of morpholine derivatives with azido compounds. One common method includes the nucleophilic substitution of a halogenated morpholine with sodium azide under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)morpholin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Azidoethyl)morpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)morpholin-3-one involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive handle that can be targeted by alkyne-containing molecules, leading to the formation of stable triazole linkages .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 4-(2-Azidoethyl)morpholin-3-one and structurally related compounds:

Compound Name Molecular Features Reactivity/Applications
This compound Morpholinone core, azide group at 4-position Click chemistry (e.g., drug conjugation, bioprobes); high potential in targeted therapeutics
4-(2-Aminoethyl)morpholin-3-one Morpholinone core, primary amine (-NH₂) at 4-position Intermediate in triazine derivatives; antimicrobial activity via enzyme inhibition
4-(2-Hydroxyethyl)morpholine Morpholine core (no ketone), hydroxyl (-OH) at 4-position Limited reactivity; used in surfactants or solubility enhancers due to hydrophilic group
1-(2-Aminoethyl)piperazine Piperazine core (two nitrogen atoms), primary amine at 4-position Chelating agent; modulates neurotransmitter pathways (e.g., serotonin receptors)
4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one Morpholinone core, bromophenyl substituent at 4-position Anticancer activity via apoptosis induction; halogen enhances lipophilicity and target binding

Key Differentiators

Azide vs. Amine/Hydroxyl Groups: The azide group in this compound enables rapid, bioorthogonal CuAAC reactions, making it superior for bioconjugation compared to amino or hydroxyl analogs . In contrast, 4-(2-Aminoethyl)morpholin-3-one is more reactive in nucleophilic substitutions (e.g., forming triazine derivatives in antimicrobial agents) .

Morpholinone vs. Piperazine derivatives (e.g., 1-(2-Aminoethyl)piperazine) exhibit stronger basicity, influencing their pharmacokinetics and CNS penetration .

Halogenated Phenyl Substitutions: Bromophenyl morpholinones (e.g., 4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one) show enhanced anticancer activity due to halogen-induced lipophilicity and target affinity .

Q & A

Basic Research Questions

What are the key synthetic routes for preparing 4-(2-Azidoethyl)morpholin-3-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including nucleophilic substitution, azide introduction, and cyclization. For example, azide groups can be introduced via sodium azide displacement of halogenated intermediates under controlled temperatures (0–25°C) to minimize side reactions . Optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity .
  • Catalysts : Triethylamine or DIPEA aids in deprotonation during coupling steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
    Yield improvements (e.g., 88% in triazine derivatives) are achieved via stoichiometric control and stepwise monitoring by TLC/HPLC .

How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires:

  • NMR : 1H^1H/13C^{13}C NMR identifies proton environments (e.g., morpholinone carbonyl at ~170 ppm) and azide-related peaks .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ for intermediates) .
  • X-ray crystallography : Resolves puckering in the morpholinone ring (e.g., dihedral angles between substituents) .

Advanced Research Questions

How do reaction mechanisms differ when introducing azide groups to morpholinone derivatives under varying pH and temperature conditions?

Azide installation (e.g., via Staudinger or copper-catalyzed "click" reactions) is pH-sensitive:

  • Acidic conditions : Protonation of intermediates may lead to undesired byproducts (e.g., imine formation) .
  • Basic conditions : Facilitate nucleophilic substitution but risk azide decomposition at elevated temperatures (>40°C) .
    Kinetic studies using 1H^1H NMR or in-situ IR track intermediates, revealing optimal conditions (e.g., pH 7–9, 25°C) for >90% conversion .

What strategies mitigate impurity formation during scale-up synthesis of this compound?

Common impurities arise from:

  • Intermolecular coupling : Observed in rivaroxaban intermediates under basic conditions (e.g., dimerization via amine-azide interactions) .
  • Oxidative degradation : Azide groups are prone to hydrolysis; inert atmospheres (N2_2) and stabilizers (e.g., BHT) reduce degradation .
    Mitigation :
  • Process analytical technology (PAT) : Real-time HPLC monitoring identifies impurities early .
  • Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, agitation) to suppress side reactions .

How does the morpholinone ring’s puckering influence the reactivity of this compound?

Ring puckering (quantified via Cremer-Pople coordinates) affects steric accessibility:

  • Planar vs. puckered : Puckered conformers (e.g., envelope or twist forms) alter nucleophilic attack sites on the carbonyl group .
  • Computational modeling : DFT studies predict puckering amplitudes (e.g., q = 0.5 Å for six-membered rings) and guide regioselective modifications .

What computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking : Screens against targets (e.g., thrombin for anticoagulant analogs) using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50_{50} values .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) for lead optimization .

Methodological Challenges and Solutions

How are conflicting crystallographic and spectroscopic data resolved for azide-containing morpholinones?

Discrepancies (e.g., azide stretching frequencies vs. crystal packing) are addressed by:

  • Temperature-dependent XRD : Captures conformational flexibility .
  • Solid-state NMR : Validates hydrogen bonding networks influencing reactivity .

What in-silico tools are effective for predicting synthetic pathways of novel this compound analogs?

  • Retrosynthesis software : ChemAxon or ASKCOS proposes routes using known reactions (e.g., azide-alkyne cycloaddition) .
  • Reaction yield prediction : Machine learning models (e.g., IBM RXN) prioritize high-yield steps .

Biological and Pharmacological Applications

How is this compound utilized in targeted drug delivery systems?

The azide group enables bioorthogonal "click" conjugation with alkyne-functionalized carriers (e.g., PEGylated nanoparticles) for site-specific drug release . Efficiency (>80% coupling) is validated via fluorescence quenching assays .

What assays evaluate the cytotoxicity of azide-functionalized morpholinones?

  • MTT/PrestoBlue : Measures metabolic inhibition in cancer cell lines (e.g., IC50_{50} = 10–50 μM in HeLa) .
  • ROS detection : Flow cytometry quantifies oxidative stress induced by azide decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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